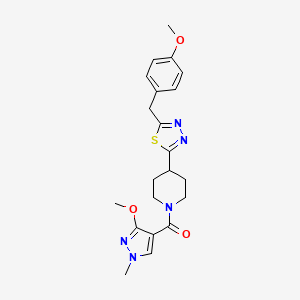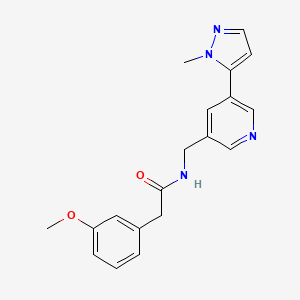![molecular formula C15H16ClN3OS B2435851 Chlorhydrate de 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)méthylidène]amino]imino}méthyl]phénol CAS No. 1274948-10-5](/img/structure/B2435851.png)
Chlorhydrate de 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)méthylidène]amino]imino}méthyl]phénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a Schiff base structure, which is characterized by the presence of an imine group (C=N) formed by the condensation of an amine with a carbonyl compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its Schiff base structure makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme activities or as a ligand for binding studies. Its ability to form stable complexes with metal ions can be exploited in bioinorganic chemistry.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride typically involves the reaction of benzyl mercaptan with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then hydrolyzed to yield the final product.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pH conditions to ensure high yield and purity. The process may involve the use of catalysts to accelerate the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The imine group can be reduced to form an amine.
Substitution: : The benzyl sulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: : Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Amines and related compounds.
Substitution: : Halogenated benzyl sulfanyl compounds and amine derivatives.
Mécanisme D'action
The mechanism by which 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the specific application and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Schiff bases: : Other Schiff bases with different substituents on the phenol or benzyl sulfanyl groups.
Phenolic compounds: : Compounds with similar phenol structures but different functional groups.
Sulfanyl compounds: : Compounds containing sulfanyl groups with different substituents.
Uniqueness
2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and its potential use in drug design set it apart from other similar compounds.
Propriétés
IUPAC Name |
benzyl N'-[(E)-(2-hydroxyphenyl)methylideneamino]carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS.ClH/c16-15(20-11-12-6-2-1-3-7-12)18-17-10-13-8-4-5-9-14(13)19;/h1-10,19H,11H2,(H2,16,18);1H/b17-10+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMDTCCLZXDXMJ-LZMXEPDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=NN=CC2=CC=CC=C2O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS/C(=N\N=C\C2=CC=CC=C2O)/N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2435769.png)



![1-(3,4-difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2435776.png)


![propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2435780.png)
![3-(2,4-dimethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2435782.png)

![4-Amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile](/img/structure/B2435784.png)
![3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2435785.png)

![N-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B2435789.png)
